molecular formula C12H12F2N4O2S B2447800 N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide CAS No. 1396633-02-5

N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide

Cat. No.: B2447800
CAS No.: 1396633-02-5
M. Wt: 314.31
InChI Key: MDWKDWNPXQELIW-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a difluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 2-(dimethylamino)pyrimidine with 3,4-difluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted derivatives, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the sulfonamide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(dimethylamino)pyrimidin-5-yl)-3,4-difluorobenzenesulfonamide is unique due to the presence of both the dimethylamino group and the difluorobenzenesulfonamide moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4O2S/c1-18(2)12-15-6-8(7-16-12)17-21(19,20)9-3-4-10(13)11(14)5-9/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWKDWNPXQELIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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